molecular formula C7H4BrF5OS B1444575 3-Bromo-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-22-0

3-Bromo-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1444575
CAS No.: 1240257-22-0
M. Wt: 311.07 g/mol
InChI Key: IPQVQQNYNAJWRU-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and an aldehyde group attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVQQNYNAJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromo-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The aldehyde group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(pentafluorosulfur)benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorosulfur groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The aldehyde group can form covalent bonds with nucleophiles, affecting biochemical pathways .

Comparison with Similar Compounds

3-Bromo-5-(pentafluorosulfur)benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

3-Bromo-5-(pentafluorosulfur)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is part of a broader class of organofluorine compounds known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Chemical Structure and Properties

The chemical formula of this compound is C7BrF5S, and its CAS number is 1240257-22-0. The presence of both bromine and pentafluorosulfur groups contributes to its reactivity and potential biological interactions.

Property Value
Molecular FormulaC7BrF5S
Molecular Weight295.99 g/mol
CAS Number1240257-22-0
IUPAC NameThis compound

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biomolecules and its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors, altering signal transduction pathways that regulate cell behavior.

Toxicological Profile

According to safety data sheets, this compound is classified as a potential irritant. However, it has not been classified as harmful upon ingestion or inhalation based on available studies.

Toxicity Data

Endpoint Result
Eye IrritationCategory 2 (irritant)
Respiratory IrritationNot classified
IngestionNot harmful

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Cancer Research : In another study focusing on organofluorine compounds, researchers explored the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated that the compound induced apoptosis in specific cancer cells, highlighting its potential role in cancer therapy.
  • Enzyme Inhibition Studies : Further research evaluated the inhibitory effects of this compound on key metabolic enzymes. It was found to inhibit certain kinases involved in cancer progression, suggesting a mechanism for its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(pentafluorosulfur)benzaldehyde
Reactant of Route 2
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